lithium;2-chloro-3H-thiophen-3-ide

Description

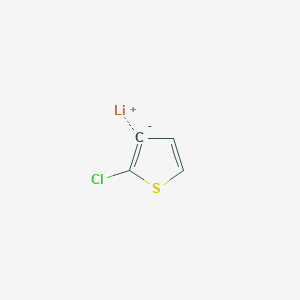

Lithium 2-chloro-3H-thiophen-3-ide is an organometallic compound comprising a lithium cation and a deprotonated 2-chlorothiophene anion. The structure features a five-membered aromatic thiophene ring with a chlorine substituent at the 2-position and a negative charge at the 3-position stabilized by lithium. This compound is highly reactive due to the lithium ion’s strong Lewis acidity and the aromatic thiophene system’s electron-deficient nature. Characterization methods such as NMR, IR, and X-ray crystallography (using SHELX software ) are critical for verifying its structure and purity.

Properties

CAS No. |

60729-36-4 |

|---|---|

Molecular Formula |

C4H2ClLiS |

Molecular Weight |

124.5 g/mol |

IUPAC Name |

lithium;2-chloro-3H-thiophen-3-ide |

InChI |

InChI=1S/C4H2ClS.Li/c5-4-2-1-3-6-4;/h1,3H;/q-1;+1 |

InChI Key |

USTFXBRBTMUEJI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CSC(=[C-]1)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of lithium;2-chloro-3H-thiophen-3-ide can be achieved through several methods. One common approach involves the reaction of 2-chlorothiophene with a lithium reagent, such as n-butyllithium, under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is then purified through techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The choice of reagents, solvents, and reaction conditions can vary depending on the specific requirements of the production process. Optimization of these parameters is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Lithium;2-chloro-3H-thiophen-3-ide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the thiophene ring can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction reactions of this compound typically involve the reduction of the chlorine atom to form the corresponding thiophene derivative. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions involve the replacement of the chlorine atom with other functional groups, such as alkyl or aryl groups, using reagents like Grignard reagents or organolithium compounds.

Scientific Research Applications

Lithium;2-chloro-3H-thiophen-3-ide has several scientific research applications across various fields:

Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives. Its reactivity and stability make it a valuable intermediate in organic synthesis.

Biology: Thiophene derivatives, including this compound, are studied for their potential biological activities. They have shown promise as antimicrobial, anti-inflammatory, and anticancer agents.

Medicine: Research is ongoing to explore the therapeutic potential of thiophene derivatives in treating various diseases. Their unique chemical properties make them suitable candidates for drug development.

Industry: Thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other industrial applications. Their electronic properties make them valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of lithium;2-chloro-3H-thiophen-3-ide involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can modulate various cellular processes by interacting with enzymes, receptors, and other proteins. For example, they may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

The exact molecular targets and pathways can vary depending on the specific thiophene derivative and its chemical structure. Further research is needed to fully elucidate the mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Observations :

- Lithium Salts: Lithium 2-chloro-3H-thiophen-3-ide shares reactivity traits with lithium cyclopentadienide (e.g., moisture sensitivity, strong nucleophilicity), but its chlorinated aromatic system introduces distinct electronic effects, enhancing electrophilic substitution resistance compared to non-halogenated analogs .

- Chlorinated Aromatics : The chlorine substituent in 3-chloro-N-phenyl-phthalimide stabilizes the molecule via electron withdrawal, similar to the 2-chloro group in the thiophen-3-ide system. However, the latter’s ionic nature confers greater solubility in polar aprotic solvents like THF .

Thermal and Reactivity Profiles

Thermal Stability :

- Lithium 2-chloro-3H-thiophen-3-ide is expected to exhibit moderate thermal stability, decomposing at temperatures above 150°C (inferred from TGA data of related organolithium compounds ). In contrast, 3-boric acid thiophene shows higher stability (decomposition >200°C) due to boron’s electron-deficient bridging .

- Lithium cyclopentadienide decomposes exothermically upon exposure to moisture or oxygen, a trait shared with the target compound .

Reactivity :

- The lithium anion in 2-chloro-3H-thiophen-3-ide participates in nucleophilic aromatic substitution (NAS) reactions, whereas 3-boric acid thiophene is tailored for Suzuki-Miyaura cross-coupling .

- Unlike 3-chloro-N-phenyl-phthalimide, which undergoes condensation reactions to form polyimides , the lithium salt is more likely to engage in metathesis or proton-transfer reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.